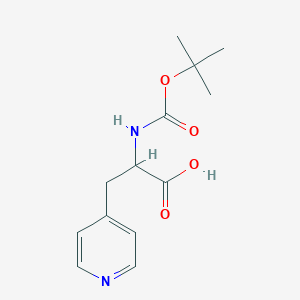

Boc-3-(4-pyridyl)-DL-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYWDMKESUACOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391152 | |

| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33814-94-7 | |

| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-3-(4-pyridyl)-DL-alanine chemical properties and structure

An In-depth Technical Guide to Boc-3-(4-pyridyl)-DL-alanine

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, a key building block in peptide synthesis and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Structure

This compound is a derivative of the amino acid alanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a pyridyl group attached to the β-carbon. This compound is a racemic mixture, containing both D and L enantiomers. The Boc group enhances its stability and solubility in organic solvents, making it highly suitable for solid-phase peptide synthesis.[1][2]

Structural Identifiers

The chemical structure and associated identifiers for this compound are detailed below.

| Identifier | Value |

| IUPAC Name | 2-(tert-butoxycarbonylamino)-3-(pyridin-4-yl)propanoic acid |

| CAS Number | 33814-94-7[3][4] |

| Molecular Formula | C13H18N2O4[1][2][3][4] |

| Molecular Weight | 266.30 g/mol [1][2] |

| SMILES | C1=CN=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

| InChI Key | Inferred from enantiomers: JLBCSWWZSSVXRQ-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. Data for the individual L- and D-enantiomers are included for comparison where available.

| Property | This compound | Boc-3-(4-pyridyl)-L-alanine | Boc-3-(4-pyridyl)-D-alanine |

| Appearance | White to off-white powder | White to off-white powder[1][5] | White powder[2] |

| Melting Point | Not specified, expected to be similar to enantiomers | 224 - 232 °C[1][5] | 226 - 232 °C[2] |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[6] | - | - |

| Storage | 2-8 °C, desiccated[1][2][7] | 0 - 8 °C[1][5] | 0 - 8 °C[2] |

| Purity | >95%[8] | ≥ 99.5% (Chiral HPLC)[1][5] | ≥ 99% (HPLC)[2] |

Role in Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptides and peptidomimetics.[1][2] The pyridine ring offers a site for specific interactions within biological systems, which is valuable in designing targeted therapeutics.[1][5] Its compatibility with standard coupling reagents and methodologies simplifies the synthesis process, allowing for high-yield production of complex peptides.[1]

Caption: Role of this compound in peptide synthesis for drug discovery.

Experimental Protocols

While specific experimental data for the DL-racemate is limited, standard analytical techniques are used for its characterization. Below are generalized protocols for synthesis and analysis.

Synthesis Protocol (Adapted from Analogue)

This protocol is adapted from the synthesis of the 3-pyridyl analogue and outlines a general procedure for the Boc protection of 3-(4-pyridyl)-DL-alanine.[9]

Caption: Workflow for the synthesis and purification of Boc-protected pyridylalanine.

Methodology:

-

Reaction Setup: Suspend 3-(4-pyridyl)-DL-alanine in a mixture of 1,4-dioxane and water. Cool the suspension in an ice bath.[9]

-

Reagent Addition: Add anhydrous potassium carbonate, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane.[9]

-

Reaction: Allow the mixture to warm to room temperature and stir for approximately 18 hours to ensure the reaction goes to completion.[9]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the dioxane. Extract the remaining aqueous solution with a non-polar solvent like ethyl acetate to remove unreacted Boc₂O.[9]

-

Acidification & Extraction: Adjust the pH of the aqueous layer to approximately 3 using a weak acid (e.g., citric acid). Saturate the solution with sodium chloride and perform multiple extractions with ethyl acetate.[9]

-

Isolation: Combine the organic extracts, dry them over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent to a low volume.[9]

-

Purification: Cool the concentrated solution to induce crystallization. Collect the resulting crystals by filtration, wash with a cold solvent like ether, and dry to yield the final product.[9]

Analytical Characterization

The identity and purity of this compound are confirmed using standard spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Expected ¹H signals include those for the Boc group (singlet, ~1.4 ppm), the α- and β-protons of the alanine backbone, and the aromatic protons of the pyridyl ring.

-

Analysis: Integrate the proton signals to confirm proton counts and analyze chemical shifts and coupling constants to verify the structure.

2. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and confirm the molecular formula.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated molecular weight (267.13).

3. Infrared (IR) Spectroscopy:

-

Objective: To identify the presence of key functional groups.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify characteristic absorption bands for the N-H bond (carbamate), C=O bonds (carbamate and carboxylic acid), and C=N/C=C bonds of the pyridyl ring.

Caption: Workflow for the analytical characterization of the target compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound(33814-94-7) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | 33814-94-7 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-3-(3-pyridyl)-L-alanine | 117142-26-4 [chemicalbook.com]

- 7. asymchemdirect.com [asymchemdirect.com]

- 8. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 9. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Synthesis and Characterization of Boc-3-(4-pyridyl)-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-tert-butyloxycarbonyl-3-(4-pyridyl)-DL-alanine (Boc-3-(4-pyridyl)-DL-alanine). This compound is a valuable building block in medicinal chemistry and peptide synthesis, primarily due to the incorporation of the 4-pyridyl moiety, which can influence the biological activity and pharmacokinetic properties of target molecules.[1][2][3] This document outlines the synthetic pathway starting from 4-pyridinecarboxaldehyde, details the experimental procedures, and presents the characterization data in a structured format.

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor amino acid, 3-(4-pyridyl)-DL-alanine, from 4-pyridinecarboxaldehyde. The second step is the protection of the amino group of 3-(4-pyridyl)-DL-alanine with a tert-butyloxycarbonyl (Boc) group.

References

An In-depth Technical Guide to Boc-3-(4-pyridyl)-DL-alanine: A Versatile Building Block for Unnatural Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery and chemical biology. These novel building blocks offer the potential to enhance peptide stability, modulate biological activity, and introduce unique functionalities. Among these, Boc-3-(4-pyridyl)-DL-alanine stands out as a versatile intermediate. The presence of the N-terminal tert-butyloxycarbonyl (Boc) protecting group facilitates its use in established solid-phase peptide synthesis (SPPS) workflows, while the pyridyl side chain offers a unique aromatic and basic moiety that can engage in specific interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data presented for practical laboratory use.

Physicochemical and Spectroscopic Data

This compound is a white to off-white powder. As a racemic mixture, its properties are a composite of its constituent D- and L-enantiomers. The unique structural features of this amino acid derivative, namely the acid-labile Boc protecting group and the basic pyridine ring, govern its reactivity and potential applications.[1][2][3] The pyridine moiety, in particular, can enhance interactions with biological targets such as receptors and enzymes.[3][4]

Table 1: Physicochemical Properties of Boc-3-(4-pyridyl)-alanine Enantiomers

| Property | Boc-3-(4-pyridyl)-L-alanine | Boc-3-(4-pyridyl)-D-alanine |

| CAS Number | 37535-57-2[3] | 37535-58-3[4] |

| Molecular Formula | C₁₃H₁₈N₂O₄[3] | C₁₃H₁₈N₂O₄[4] |

| Molecular Weight | 266.3 g/mol [3] | 266.3 g/mol [4] |

| Appearance | White to off-white powder[3] | White powder[4] |

| Melting Point | 224 - 232 °C[3] | 226 - 232 °C[4] |

| Optical Rotation | [α]²⁰/D = -30 ± 1° (c=1 in DMF)[3] | [α]²⁰/D = +5.5 ± 0.5° (c=1 in AcOH)[4] |

| Purity | ≥ 99.5% (Chiral HPLC)[3] | ≥ 99% (HPLC)[4] |

| Storage Conditions | 0 - 8 °C[3] | 0 - 8 °C[4] |

Table 2: General Solubility of Boc-Protected Amino Acids

| Solvent | Solubility | Notes |

| Dichloromethane (DCM) | Generally soluble | Common solvent for Boc-SPPS. |

| N,N-Dimethylformamide (DMF) | Generally soluble[5] | A polar aprotic solvent widely used in peptide synthesis. |

| Dimethyl sulfoxide (DMSO) | Soluble[5] | A strong polar aprotic solvent, useful for less soluble derivatives. |

| Chloroform, Ethyl Acetate, Acetone | Soluble[5] | |

| Water | Sparingly soluble | Solubility is pH-dependent. |

| Methanol, Ethanol | Soluble |

Spectroscopic Data: While experimental spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the tert-butyl group (a singlet around 1.4 ppm), the α- and β-protons of the alanine backbone, and the aromatic protons of the pyridine ring.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary and methyl carbons of the Boc group, the carbons of the alanine backbone, and the carbons of the pyridine ring.

-

Mass Spectrometry: The expected mass for the protonated molecule [M+H]⁺ would be approximately 267.13 m/z.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the 3-pyridyl isomer and is expected to yield the desired 4-pyridyl product.[6]

Materials:

-

3-(4-pyridyl)-DL-alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Citric acid

-

Sodium chloride

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, suspend 3-(4-pyridyl)-DL-alanine in water.

-

Cool the suspension in an ice bath and add anhydrous potassium carbonate with stirring.

-

Slowly add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the cooled suspension over 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

-

Extract the aqueous residue with ethyl acetate to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to approximately 3 with solid citric acid.

-

Saturate the aqueous layer with sodium chloride and extract the product with ethyl acetate multiple times.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure until crystallization begins.

-

Cool the solution at 0-4 °C for several hours to complete crystallization.

-

Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Caption: Synthesis workflow for this compound.

Incorporation of this compound into Peptides via Boc-SPPS

The following is a generalized protocol for a single coupling cycle in Boc-based solid-phase peptide synthesis (SPPS). This cycle is repeated for each amino acid in the desired peptide sequence.

Materials:

-

Appropriate resin for Boc chemistry (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Washing solvents (DCM, DMF)

-

Cleavage cocktail (e.g., HF or TFMSA with scavengers)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes (pre-wash).

-

Drain and treat with fresh 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

-

Neutralization:

-

Neutralize the N-terminal ammonium salt with a solution of 5-10% DIEA in DCM.

-

Wash the resin with DCM to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

-

-

Washing: Wash the resin sequentially with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid has been coupled and deprotected, wash and dry the peptide-resin. Cleave the peptide from the resin using a strong acid cocktail (e.g., HF or TFMSA) with appropriate scavengers.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: A single cycle of Boc-SPPS for peptide elongation.

Applications in Drug Discovery and Development

The incorporation of this compound into peptides offers several advantages for drug discovery. The pyridine ring can act as a hydrogen bond acceptor or a basic center, potentially enhancing binding affinity and selectivity for biological targets.[3] Furthermore, as an unnatural amino acid, it can confer resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.

Targeting Metalloproteinases

Peptides containing pyridylalanine have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and implicated in diseases such as cancer and arthritis. The nitrogen atom of the pyridine ring can coordinate with the zinc ion in the active site of these enzymes, contributing to potent inhibition.[3]

Caption: Inhibition of MMPs by pyridylalanine-containing peptides.

Modulating G-Protein Coupled Receptors (GPCRs)

The aromatic and basic nature of the pyridyl side chain makes it a valuable pharmacophore for interacting with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are important drug targets. Peptides containing pyridylalanine can be designed to act as agonists or antagonists of specific GPCRs, with potential applications in a wide range of therapeutic areas, including neuroscience and metabolic diseases.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of unnatural peptides with therapeutic potential. Its straightforward incorporation using standard Boc-SPPS protocols, combined with the unique properties conferred by the pyridyl side chain, makes it an attractive tool for researchers in drug discovery and development. The ability to modulate the properties of peptides by introducing such unnatural amino acids opens up new avenues for creating more stable, potent, and selective therapeutic agents. This guide provides the foundational knowledge and practical protocols to facilitate the use of this compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-3-(3-pyridyl)-L-alanine | 117142-26-4 [chemicalbook.com]

- 6. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

Applications of Pyridyl-Alanine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl-alanine (Pal), a non-canonical amino acid, has emerged as a valuable building block in medicinal chemistry. Its unique structure, incorporating a pyridine ring in the side chain, imparts distinct physicochemical properties that can be leveraged to enhance the therapeutic potential of peptides and small molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metals, while also influencing the overall polarity, solubility, and metabolic stability of the parent molecule. This technical guide provides an in-depth overview of the applications of pyridyl-alanine derivatives in drug discovery and development, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Enhancing Physicochemical and Pharmacokinetic Properties

A primary application of pyridyl-alanine derivatives is the modulation of a drug candidate's physicochemical properties to improve its suitability for medicinal use. The incorporation of 3- and 4-pyridyl-alanine has been shown to significantly enhance the aqueous solubility and stability of peptides, a critical challenge in the development of peptide-based therapeutics.[1][2][3]

A notable example is the modification of glucagon, a peptide hormone used to treat severe hypoglycemia. Native glucagon suffers from poor solubility and a propensity to aggregate at physiological pH.[2][3] By replacing hydrophobic amino acid residues with the more hydrophilic 3-pyridyl-alanine, researchers have developed glucagon analogs with markedly improved biophysical characteristics without compromising biological activity.[1][2][3]

Table 1: Physicochemical Properties of Pyridyl-Alanine Containing Peptides

| Compound | Modification | LogD | Solubility | Reference |

| [¹⁷⁷Lu]Lu-DOTA-LM3 | Parent Compound | -2.3 ± 0.1 | - | [4] |

| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | Tyr³ → l-2-Pyridyl-alanine | -2.3 ± 0.1 | - | [4] |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | Tyr³ → 3-Pyridyl-alanine | -2.5 ± 0.1 | Increased | [4] |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | Tyr³ → 4-Pyridyl-alanine | -2.6 ± 0.1 | Increased | [4] |

Modulation of Target Binding and Biological Activity

The pyridine moiety of pyridyl-alanine can directly participate in interactions with biological targets, such as enzymes and receptors, leading to altered binding affinity and functional activity. The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) is a critical determinant of these interactions.

Somatostatin Receptor Antagonists

A significant area of application for pyridyl-alanine derivatives is in the development of antagonists for the somatostatin receptor subtype 2 (SSTR2), a target for the imaging and treatment of neuroendocrine tumors.[4] Replacing tyrosine at position 3 of the SSTR2 antagonist LM3 with different pyridyl-alanine regioisomers has been shown to modulate the binding affinity and pharmacokinetic properties of the resulting radiolabeled peptides.[4]

While the replacement of Tyr³ with Pal³ isomers does not drastically impact SSTR2 affinity, the chirality at this position is critical.[4] Furthermore, the position of the nitrogen in the pyridyl ring influences the hydrophilicity and in vivo distribution of the radioligands.[4]

Table 2: Biological Activity of Pyridyl-Alanine Containing SSTR2 Antagonists

| Compound | K D (nM) | IC 50 (nM) | Target | Reference |

| [¹⁷⁷Lu]Lu-DOTA-LM3 | 0.09 ± 0.02 | - | SSTR2 | [4] |

| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 | 2.5-fold higher than LM3 | SSTR2 | [4] |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 | 2.5-fold higher than LM3 | SSTR2 | [4] |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 | Similar to LM3 | SSTR2 | [4] |

Metalloproteinase Inhibitors

The pyridine ring of pyridyl-alanine can act as a zinc-binding group, making it a valuable component in the design of metalloproteinase inhibitors. A peptide analog containing L-pyridylalanine was identified as an inhibitor of matrix metalloproteinase-8 (MMP-8), MMP-9, and tumor necrosis factor-alpha converting enzyme (TACE/ADAM-17).[5] This inhibitor demonstrated protective effects in a mouse model of lethal endotoxin shock.[5]

Experimental Protocols

Synthesis of Fmoc-Protected Pyridyl-Alanine Derivatives

The synthesis of Fmoc-protected pyridyl-alanine is a prerequisite for its incorporation into peptides via solid-phase peptide synthesis. A general approach involves the trituration of the corresponding pyridyl-alanine hydrochloride salt with an Fmoc-protection reagent.

Caption: General workflow for the synthesis of Fmoc-pyridyl-alanine.

Protocol:

-

Dissolve the pyridyl-alanine hydrochloride salt in an aqueous solution of a suitable base, such as sodium bicarbonate.

-

Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like dioxane.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure Fmoc-pyridyl-alanine.

Solid-Phase Peptide Synthesis (SPPS) of Pyridyl-Alanine Containing Peptides

The incorporation of Fmoc-pyridyl-alanine into a peptide chain is typically achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for a single coupling cycle of Fmoc-pyridyl-alanine:

-

Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc-Pyridyl-Alanine Activation: In a separate vessel, dissolve Fmoc-pyridyl-alanine-OH (e.g., 3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 eq.), and an activator like HOBt (3 eq.) in DMF. Add a base, for instance, N,N-diisopropylethylamine (DIPEA) (6 eq.), and allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated Fmoc-pyridyl-alanine solution to the resin. Agitate the mixture at room temperature for a specified time (e.g., 1-2 hours).

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines, indicating the completion of the coupling reaction. A negative Kaiser test (yellow beads) signifies a complete reaction.

-

Washing: After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a short period (e.g., 5-20 minutes) to remove the Fmoc protecting group from the newly added pyridyl-alanine, exposing the N-terminal amine for the next coupling cycle.

-

Washing: Wash the resin extensively with DMF to remove piperidine and dibenzofulvene byproducts. The resin is now ready for the next amino acid coupling.

Signaling Pathways Modulated by Pyridyl-Alanine Derivatives

As exemplified by the SSTR2 antagonists, pyridyl-alanine-containing molecules can modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design.

SSTR2 Signaling Pathway

SSTR2 is a G-protein coupled receptor (GPCR) that, upon binding to its natural ligand somatostatin or synthetic analogs, can initiate several downstream signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, SSTR2 can also signal through other pathways, including the MAPK/ERK and PI3K/Akt pathways, which can have diverse effects on cell proliferation, apoptosis, and hormone secretion.

Caption: Canonical SSTR2 signaling pathway leading to inhibition of cellular responses.

Conclusion

Pyridyl-alanine derivatives represent a versatile and powerful tool in the medicinal chemist's arsenal. Their ability to enhance the physicochemical properties of peptides, modulate target binding, and influence biological activity has led to their successful application in the development of novel therapeutic agents. The strategic incorporation of pyridyl-alanine, guided by a thorough understanding of its structure-activity relationships and the underlying biological pathways, will undoubtedly continue to drive innovation in drug discovery. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of these unique amino acid building blocks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of lethal endotoxin shock with an L-pyridylalanine containing metalloproteinase inhibitor selected by high-throughput screening of a new peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Boc-3-(4-pyridyl)-DL-alanine for Novel Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds represents a paradigm shift in medicinal chemistry and drug discovery. These unique building blocks offer the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Boc-3-(4-pyridyl)-DL-alanine, a derivative of alanine featuring a Boc-protecting group and a pyridyl moiety, has emerged as a valuable tool for the design of novel peptides with enhanced pharmacological properties. The introduction of the pyridyl ring can significantly influence the biological activity and physicochemical characteristics of a peptide, including its stability, solubility, and receptor-binding affinity.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its incorporation into peptides, and its potential applications in targeting specific signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in peptide synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value |

| IUPAC Name | (2R,S)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-4-yl)propanoic acid |

| CAS Number | 33814-94-7[4] |

| Molecular Formula | C₁₃H₁₈N₂O₄[4] |

| Molecular Weight | 266.29 g/mol [4] |

| Appearance | White to off-white powder |

| Melting Point | 224 - 232 °C |

| Solubility | Soluble in DMF, DCM, and other organic solvents.[3] |

| SMILES String | CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O |

Predicted Analytical Data

While experimentally determined spectra are ideal, predicted data can provide valuable insights for characterization. The following tables present the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 2H | Pyridyl H₂', H₆' |

| ~7.2 | d | 2H | Pyridyl H₃', H₅' |

| ~5.0 | br s | 1H | NH |

| ~4.4 | m | 1H | α-CH |

| ~3.1 | m | 2H | β-CH₂ |

| ~1.4 | s | 9H | Boc (CH₃)₃ |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~174 | C=O (acid) |

| ~155 | C=O (Boc) |

| ~150 | Pyridyl C₂', C₆' |

| ~148 | Pyridyl C₄' |

| ~124 | Pyridyl C₃', C₅' |

| ~80 | C(CH₃)₃ (Boc) |

| ~55 | α-CH |

| ~38 | β-CH₂ |

| ~28 | C(CH₃)₃ (Boc) |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 267.1339 |

| [M+Na]⁺ | 289.1158 |

| [M-H]⁻ | 265.1193 |

Note: Predicted m/z values are for the most abundant isotopes.

Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on robust solid-phase peptide synthesis (SPPS) protocols. Due to the potential for steric hindrance from the pyridyl group, careful selection of coupling reagents is essential.

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol outlines the manual Boc-SPPS procedure for incorporating a this compound residue into a growing peptide chain on a solid support.

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole)

-

Piperidine (for Fmoc-SPPS if applicable)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Scavengers (e.g., p-cresol, thioanisole)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Protocol:

-

Resin Swelling:

-

Place the resin in a reaction vessel.

-

Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution and repeat the neutralization step.

-

Wash the resin with DMF (3x).

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU or HBTU (2.9 equivalents), and HOBt or HOAt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours, or until a negative Kaiser test is obtained. For this hindered amino acid, a longer coupling time or a double coupling may be necessary.[5][6]

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin with DCM and dry under vacuum.

-

Transfer the dried resin to an HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 10% p-cresol).

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide pellet with cold diethyl ether and dry.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

-

Signaling Pathways and Applications

The incorporation of 4-pyridylalanine into peptides can significantly impact their interaction with biological targets, particularly G protein-coupled receptors (GPCRs). Peptides containing this non-natural amino acid have been explored as ligands for various receptors, including the Neuropeptide FF (NPFF) receptors, NPFFR1 and NPFFR2.[7][8][9] These receptors are involved in a multitude of physiological processes, including pain modulation, cardiovascular function, and energy homeostasis.[1][10]

NPFF receptors are known to couple to different G proteins, including Gαi/o and Gαq.[11][12] The Gαq signaling pathway, in particular, is a critical cascade in cellular communication.

Neuropeptide FF Receptor (Gq-coupled) Signaling Pathway

Peptides containing 4-pyridylalanine can be designed to act as agonists for NPFF receptors, thereby activating the Gq signaling cascade. The following diagram illustrates the key steps in this pathway.

Caption: Gq-coupled Neuropeptide FF Receptor Signaling Pathway.

Experimental and Logical Workflows

The design and synthesis of novel peptides incorporating this compound follows a structured workflow, from initial design to final biological evaluation.

Caption: Workflow for Novel Peptide Design and Development.

Conclusion

This compound is a versatile and valuable building block for the design and synthesis of novel peptides with tailored properties. Its incorporation can enhance stability, solubility, and receptor interaction, opening new avenues for the development of peptide-based therapeutics. The detailed protocols and workflow presented in this guide provide a solid foundation for researchers to effectively utilize this non-natural amino acid in their drug discovery efforts. Further exploration of peptides containing this compound is warranted to fully elucidate their therapeutic potential in modulating key signaling pathways, such as the Neuropeptide FF system.

References

- 1. Neuropeptide FF - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - Boc-3-(4-pyridyl)-d-alanine (C13H18N2O4) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropeptide FF and Its Receptors: Therapeutic Applications and Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insights into the selective recognition of RF-amide peptides by neuropeptide FF receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Central NPFF signalling is critical in the regulation of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. genecards.org [genecards.org]

A Technical Guide to the Solubility and Stability of Boc-3-(4-pyridyl)-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-(4-pyridyl)-DL-alanine is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and peptide synthesis. It incorporates a pyridine ring, which can engage in specific biological interactions, and a tert-butyloxycarbonyl (Boc) protecting group on the amine.[1][2][3] The Boc group is critical for simplifying complex synthetic pathways by preventing unwanted reactions at the amino terminus.[4][5][6] Its presence enhances the compound's stability under many conditions, although it also defines its primary degradation pathway.[1][2][3]

This guide provides a comprehensive overview of the known and expected physicochemical properties of this compound, with a focus on its solubility and stability. While specific quantitative data for this compound is not extensively published, this document outlines its qualitative characteristics based on data from structurally similar compounds and provides standardized, industry-accepted protocols for its empirical determination.

Physicochemical Properties

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Soluble | These solvents effectively solvate both the polar and non-polar regions of the molecule.[9][10] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The lipophilic Boc group and overall organic nature of the molecule favor solubility in these solvents.[9][10][11] |

| Alcohols | Methanol, Ethanol | Soluble | These solvents can hydrogen bond with the carboxylic acid and pyridyl groups while also solvating the Boc group.[9][10] |

| Aqueous (Neutral) | Water, Phosphate Buffered Saline (pH 7.4) | Sparingly Soluble to Insoluble | The hydrophobic Boc group significantly reduces aqueous solubility at neutral pH. |

| Aqueous (Acidic) | Dilute HCl, Citrate Buffers (pH < 5) | Soluble | The basic pyridyl nitrogen (pKa ~5-6) becomes protonated, forming a soluble salt. |

| Aqueous (Basic) | Dilute NaOH, Bicarbonate Buffers (pH > 8) | Soluble | The carboxylic acid group (pKa ~2-3) is deprotonated, forming a soluble carboxylate salt. |

| Non-Polar | Hexanes, Toluene | Insoluble | The polarity of the carboxylic acid and pyridyl groups prevents dissolution in non-polar solvents. |

Stability Profile

The stability of this compound is largely defined by the Boc protecting group, which is designed to be stable under a range of conditions while being easily removable when desired.[12]

-

Acid Stability: The Boc group is highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid (TFA), strong mineral acids like HCl).[6][12] This is the primary degradation pathway, proceeding via a stable tert-butyl cation intermediate to yield the free amino acid, carbon dioxide, and isobutene.[6]

-

Base Stability: The compound is stable to basic conditions, such as those using sodium hydroxide or piperidine.[12] This orthogonality allows for the selective removal of other protecting groups (e.g., Fmoc) in a synthetic sequence.[5][12]

-

Thermal Stability: As a solid, the compound has a high melting point (in the range of 224-232°C for related isomers) and is generally stable at ambient and refrigerated temperatures.[1][2] In solution, thermal degradation would likely be accelerated, especially under acidic conditions.

-

Oxidative Stability: While the core structure is relatively robust, the pyridyl ring could be susceptible to N-oxidation under strong oxidizing conditions.

-

Photostability: No specific photostability issues are reported, but as with many complex organic molecules, exposure to high-intensity UV light should be minimized as a standard precaution.

Table 2: Summary of Chemical Stability

| Condition | Stress Agent | Expected Stability | Primary Degradation Pathway |

|---|---|---|---|

| Acidic | Trifluoroacetic Acid (TFA), HCl | Labile | Cleavage of the Boc group.[6][12] |

| Basic | NaOH, Piperidine | Stable | No significant degradation expected.[12] |

| Oxidative | H₂O₂, AIBN | Moderately Stable | Potential for N-oxidation of the pyridine ring. |

| Reductive | H₂, Pd/C | Stable | The Boc group is stable to catalytic hydrogenation.[12] |

| Thermal | Heat (e.g., 40-80°C) | Stable (Solid), Potentially Labile (Solution) | Degradation rate is condition-dependent (e.g., pH).[13][14] |

| Photolytic | UV/Visible Light | Generally Stable | Follow standard ICH Q1B guidelines for testing.[13] |

Experimental Protocols

To obtain quantitative data for this specific molecule, standardized experimental procedures are required. The following sections detail the accepted methodologies for determining thermodynamic solubility and assessing stability through forced degradation studies.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[15][16]

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (e.g., set to 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method (e.g., HPLC-UV, UV-Vis)

-

Calibrated pH meter

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (enough to ensure undissolved solid remains at equilibrium).

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials and place them on the orbital shaker at a constant temperature. Agitate for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[15] Equilibrium is confirmed when concentrations from sequential time points are consistent.[16]

-

Phase Separation: After equilibration, allow the vials to stand briefly for coarse settling. Separate the saturated supernatant from the excess solid. This can be done by:

-

Centrifuging the vial and carefully collecting the supernatant.

-

Filtering the solution through a syringe filter. (Note: Check for compound adsorption to the filter material).[17]

-

-

Analysis: Dilute the clear, saturated solution with a suitable solvent and determine the concentration using a validated analytical method against a standard curve.

-

Verification: After the experiment, measure the pH of the aqueous samples to ensure it has not changed significantly.[16] The remaining solid can also be analyzed (e.g., by DSC or XRPD) to check for any polymorphic or chemical transformations.

Protocol: Stability Assessment (Forced Degradation Study)

Forced degradation (or stress testing) studies are performed to identify likely degradation products and demonstrate the specificity of stability-indicating analytical methods, as outlined in ICH guidelines (Q1A, Q1B).[13][18][19] The goal is typically to achieve 5-20% degradation of the active ingredient.[13][19]

Objective: To evaluate the stability of the compound under various stress conditions.

Materials:

-

This compound (in solid form and in solution, e.g., 1 mg/mL)

-

Acids (e.g., 0.1 M to 1 M HCl)

-

Bases (e.g., 0.1 M to 1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

High-purity water and other solvents (e.g., Acetonitrile, Methanol)

-

Temperature-controlled ovens

-

Calibrated photostability chamber

-

Validated stability-indicating HPLC method (capable of separating degradants from the parent peak)

Procedure: A stock solution of the compound is prepared and subjected to the following conditions in parallel with a control solution (stored at 5°C in the dark).

-

Acid Hydrolysis:

-

Mix the compound solution with HCl (e.g., final concentration 0.1 M).

-

Store at room temperature or elevated temperature (e.g., 60°C) for a set period (e.g., up to 7 days).[13]

-

At various time points, withdraw a sample, neutralize it, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix the compound solution with NaOH (e.g., final concentration 0.1 M).

-

Store at room temperature.

-

At various time points, withdraw a sample, neutralize it, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the compound solution with H₂O₂ (e.g., final concentration 3%).

-

Store at room temperature, protected from light.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analyze both the light-exposed and control samples.

-

Analysis of Results: For each condition, the HPLC chromatograms are analyzed to:

-

Quantify the loss of the parent compound.

-

Detect the formation of degradation products (new peaks).

-

Perform a mass balance to account for all material.

-

The specificity of the analytical method is demonstrated if all degradant peaks are successfully resolved from the parent peak.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. This compound | 33814-94-7 [chemicalbook.com]

- 8. cusabio.com [cusabio.com]

- 9. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 10. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 11. Boc-3-(3-pyridyl)-L-alanine | 117142-26-4 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. acdlabs.com [acdlabs.com]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. who.int [who.int]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. ajpsonline.com [ajpsonline.com]

- 19. resolvemass.ca [resolvemass.ca]

Spectroscopic Data of Boc-3-(4-pyridyl)-DL-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Boc-3-(4-pyridyl)-DL-alanine, a key building block in peptide synthesis and drug discovery. The document details nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines experimental protocols for their acquisition, and includes visualizations of the analytical workflow.

Introduction

N-tert-butoxycarbonyl-3-(4-pyridyl)-DL-alanine is a derivative of the amino acid alanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a pyridyl group on the beta-carbon. This structure makes it a valuable component in the synthesis of peptides and peptidomimetics, particularly for introducing a basic, aromatic side chain. Accurate and thorough spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables outline the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 2H | Pyridyl H-2, H-6 |

| ~7.2 | Doublet | 2H | Pyridyl H-3, H-5 |

| ~5.1 | Broad Singlet | 1H | NH |

| ~4.4 | Multiplet | 1H | α-CH |

| ~3.1 | Multiplet | 2H | β-CH₂ |

| 1.40 | Singlet | 9H | Boc (CH₃)₃ |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | Carboxylic Acid C=O |

| ~155 | Boc C=O |

| ~150 | Pyridyl C-2, C-6 |

| ~148 | Pyridyl C-4 |

| ~124 | Pyridyl C-3, C-5 |

| ~80 | Boc C(CH₃)₃ |

| ~55 | α-CH |

| ~38 | β-CH₂ |

| ~28 | Boc (CH₃)₃ |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 267.13 |

| [M+Na]⁺ | 289.11 |

| [M+K]⁺ | 305.10 |

| [M-H]⁻ | 265.12 |

Note: M represents the parent molecule. The monoisotopic mass of this compound (C₁₃H₁₈N₂O₄) is 266.13 g/mol .

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for Boc-protected amino acids, which can be adapted for this compound.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

-

Weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. Instrument Setup and Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

For ¹³C NMR, acquire a proton-decoupled spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

3.1.3. Data Processing

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections.

-

Calibrate the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

3.2.1. Sample Preparation

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

3.2.2. Instrument Setup and Acquisition

-

Set the ESI source to either positive or negative ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

3.2.3. Data Analysis

-

Identify the molecular ion peak and any common adducts ([M+H]⁺, [M+Na]⁺, etc.).

-

Compare the observed m/z values with the calculated theoretical values to confirm the elemental composition.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of Boc-protected amino acids.

Caption: Workflow for NMR spectroscopic analysis.

Caption: Workflow for mass spectrometry analysis.

The Strategic Integration of 4-Pyridyl-alanine into Peptides: A Technical Guide to Unlocking Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds represents a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among these, 4-pyridyl-alanine (4-Pal), a synthetic amino acid featuring a pyridine ring, has emerged as a valuable tool for enhancing the therapeutic potential of peptides. This technical guide provides an in-depth analysis of the biological significance of incorporating 4-Pal into peptide structures. It explores the profound effects of this modification on critical parameters such as aqueous solubility, receptor binding affinity, and in vivo stability. Furthermore, this document details the experimental protocols for the synthesis and evaluation of 4-Pal-containing peptides and visualizes key experimental workflows and potential signaling pathway modulations.

Introduction: The Role of 4-Pyridyl-alanine in Peptide Drug Design

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor physicochemical properties, including low aqueous solubility and rapid degradation in vivo. The substitution of natural amino acids with synthetic counterparts like 4-pyridyl-alanine provides a versatile approach to overcome these limitations. The unique electronic and structural characteristics of the pyridine ring in 4-Pal can introduce favorable changes in a peptide's overall properties.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can lead to enhanced aqueous solubility, a critical factor for formulation and bioavailability.[1][2][3][4] Moreover, the aromatic nature of the pyridyl group allows it to engage in various non-covalent interactions, such as π-π stacking and cation-π interactions, which can significantly influence receptor binding affinity and selectivity.[5] The strategic placement of 4-Pal within a peptide sequence can, therefore, lead to analogues with superior biophysical and pharmacological profiles compared to their native counterparts.

Physicochemical and Biological Impact of 4-Pyridyl-alanine Incorporation

The introduction of 4-Pal into a peptide backbone can have a multifaceted impact on its biological significance. These effects are primarily attributed to the distinct properties of the pyridyl moiety compared to the phenyl ring of naturally occurring aromatic amino acids like phenylalanine and tyrosine.

Enhanced Aqueous Solubility and Stability

A significant advantage of incorporating 4-Pal is the notable improvement in the aqueous solubility of otherwise hydrophobic peptides.[2][3] This is largely due to the increased polarity and hydrogen bonding capacity of the pyridine ring.

A compelling example is the development of glucagon analogues. Native glucagon suffers from poor solubility at physiological pH, complicating its use as a ready-to-use rescue treatment for severe hypoglycemia. A study on glucagon analogues demonstrated that the substitution of specific hydrophobic residues with 3- and 4-pyridyl-alanine resulted in a significant enhancement of aqueous solubility and stability at neutral pH, while maintaining the peptide's biological activity.[2][3]

Modulation of Receptor Binding Affinity

The pyridyl ring of 4-Pal can engage in unique interactions with receptor binding pockets, leading to altered affinity and selectivity. The position of the nitrogen atom within the ring influences the molecule's electrostatic potential and hydrogen bonding capabilities, allowing for fine-tuning of receptor interactions.

A study on radiolabeled somatostatin antagonists provides quantitative insight into this phenomenon. The replacement of Tyrosine at position 3 with 4-pyridyl-alanine in a somatostatin analogue (DOTA-[4Pal³]-LM3) resulted in a dissociation constant (K_D) of 0.11 ± 0.01 nM for the somatostatin receptor subtype 2 (SST₂), indicating a high binding affinity.[5]

Data Presentation: Quantitative Analysis of 4-Pal-Containing Peptides

To facilitate a clear comparison of the impact of 4-Pal incorporation, the following tables summarize the available quantitative data from key studies.

| Peptide/Analogue | Modification | Solubility | Reference |

| Glucagon Analogue | Substitution with 3- and 4-Pal | Enhanced aqueous solubility at neutral pH | [2][3] |

| Peptide/Analogue | Receptor | Binding Affinity (K_D, nM) | Cellular Uptake (% of added activity) | Reference |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | SST₂ | 0.11 ± 0.01 | 83.20 ± 0.70 | [5] |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | SST₂ | 0.15 ± 0.01 | 82.90 ± 2.42 | [5] |

| [¹⁷⁷Lu]Lu-DOTA-LM3 (native Tyr³) | SST₂ | Not Reported | 67.25 ± 1.41 | [5] |

| Peptide/Analogue | Matrix | Half-life (t½) | Reference |

| PYY₃₋₃₆ | Human Plasma (in vitro) | 8-9 hours | [6] |

| PYY₃₋₃₆ | Human Blood (in vitro) | 3-4 hours | [6] |

| PYY₁₋₃₆ (infused with sitagliptin) | In vivo (human) | 10.1 ± 0.5 min | [6] |

| PYY₃₋₃₆ | In vivo (human) | 14.9 ± 1.3 min | [6] |

Note: The stability data for PYY peptides are provided as a general reference for peptide half-life determination, as specific in vivo stability data for 4-Pal-containing peptides were not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers.

Fmoc-Solid Phase Peptide Synthesis (SPPS) of a 4-Pal-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-4-Pal-OH using the widely adopted Fmoc/tBu strategy.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-4-Pal-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's amine. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

-

Add 3 equivalents of DIC to the amino acid solution to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For coupling of Fmoc-4-Pal-OH, the same procedure is followed.

-

-

Washing: After coupling, wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Precipitation and Purification:

-

Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Caption: Workflow for Fmoc-Solid Phase Peptide Synthesis.

Competitive Radioligand Binding Assay for GPCRs

This protocol describes a method to determine the binding affinity (K_i) of a 4-Pal-containing peptide for a G-protein coupled receptor (GPCR).

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand with known affinity for the target GPCR

-

Unlabeled 4-Pal-containing peptide (competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes expressing the target GPCR in assay buffer. Determine the protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, set up the following for each data point in triplicate:

-

Total Binding: Radioligand + Membranes

-

Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of an unlabeled standard ligand

-

Competition: Radioligand + Membranes + varying concentrations of the 4-Pal-containing peptide.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (4-Pal peptide) concentration.

-

Determine the IC₅₀ value (the concentration of the 4-Pal peptide that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition model using non-linear regression.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

Peptide Stability Assay in Human Plasma

This protocol details a method to assess the stability of a 4-Pal-containing peptide in human plasma over time.

Materials:

-

4-Pal-containing peptide stock solution

-

Human plasma

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Internal standard (IS)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Dilute the 4-Pal peptide stock solution to a final concentration (e.g., 10 µM) in a mixture of human plasma and PBS (e.g., 1:1 v/v).

-

Incubate the samples at 37°C with gentle agitation.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching and Protein Precipitation:

-

Immediately add the aliquot to a tube containing a cold solution of ACN with 0.1% FA and the internal standard to stop enzymatic degradation and precipitate plasma proteins.

-

-

Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new vial for analysis.

-

LC-MS/MS Analysis:

-

Inject the samples onto an appropriate C18 column.

-

Use a gradient elution with mobile phases consisting of water with 0.1% FA and ACN with 0.1% FA.

-

Monitor the degradation of the parent peptide and the appearance of metabolites using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify the remaining percentage of the intact 4-Pal peptide at each time point relative to the 0-minute time point, normalized to the internal standard.

-

Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide in plasma.

-

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. In vivo and in vitro degradation of peptide YY3–36 to inactive peptide YY3–34 in humans - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Boc-3-(4-pyridyl)-DL-alanine in Elucidating Peptide-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of drug discovery and molecular biology, understanding and modulating peptide-protein interactions is paramount. The design of novel therapeutic peptides and peptidomimetics often hinges on the incorporation of non-canonical amino acids to enhance binding affinity, specificity, stability, and pharmacokinetic properties. Among these, Boc-3-(4-pyridyl)-DL-alanine has emerged as a valuable building block. The tert-butyloxycarbonyl (Boc) protecting group facilitates its seamless integration into peptide sequences via solid-phase peptide synthesis (SPPS), while the pyridyl ring of the side chain offers unique opportunities to probe and enhance molecular interactions. This technical guide provides an in-depth overview of the application of this compound in the study of peptide-protein interactions, complete with quantitative data from seminal studies, detailed experimental protocols, and workflow visualizations.

The pyridine moiety, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and a basic center, allowing for novel electrostatic and hydrogen bonding interactions with protein targets. This can lead to improved binding affinity and solubility of the resulting peptide. The use of both D and L enantiomers of 3-(4-pyridyl)-alanine further allows for fine-tuning of the peptide's conformational constraints and resistance to proteolytic degradation.

Data Presentation: Quantitative Impact of Pyridylalanine Incorporation

The substitution of natural amino acids with 3-(4-pyridyl)-alanine (4-Pal) can significantly influence the biological activity and binding affinity of peptides. The following table summarizes quantitative data from studies where pyridylalanine was incorporated into bioactive peptides.

| Peptide/System | Modification | Quantitative Measure | Value | Key Finding |

| Glucagon Analogue | Phe6, Tyr10, Tyr13 → 3-Pal | EC50 (cAMP accumulation) | 0.25 ± 0.05 nM | Enhanced solubility and stability while maintaining comparable biological activity to native glucagon.[1][2] |

| Zika Virus Protease Inhibitor | Cyclized peptide with 3-(2-cyano-4-pyridyl)alanine | Ki | 0.14 µM | The pyridylalanine derivative enabled spontaneous cyclization, leading to a potent and stable competitive inhibitor.[3] |

| IgG-Binding Peptide | His17 → 2-pyridylalanine | Kd | 75.7 nM | Substitution with pyridylalanine at the C-terminus resulted in a significant increase in binding affinity to human IgG1.[4] |

| IgG-Binding Peptide | Lys8→Leu, His17→2-pyridylalanine | Kd | 2.48 nM | Combined substitutions, including pyridylalanine, yielded a peptide with very high affinity for human IgG1.[4] |

Experimental Protocols

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for the manual Boc-based solid-phase synthesis of a peptide containing a 3-(4-pyridyl)-alanine residue.

Materials:

-

This compound

-

Appropriate resin for C-terminal acid or amide (e.g., Merrifield or MBHA resin)

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin with DCM, followed by isopropanol, and then DMF.

-

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF for 5 minutes. Wash with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitor the coupling completion using a ninhydrin test.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and then DCM.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Boc deprotection (step 2).

-

Cleavage and Deprotection:

-

Dry the peptide-resin under vacuum.

-

Treat the resin with anhydrous HF or TFMSA at 0°C for 1-2 hours in the presence of appropriate scavengers to cleave the peptide from the resin and remove side-chain protecting groups.

-

Evaporate the cleavage cocktail.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide with cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dissolve the crude peptide in an aqueous acetonitrile solution.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Competitive Binding Affinity Assay (Example Protocol)

This protocol outlines a general procedure for determining the binding affinity of a pyridylalanine-containing peptide to its target protein using a competitive binding assay.

Materials:

-

Purified target protein

-

Labeled (e.g., fluorescent, biotinylated) reference peptide with known binding affinity

-

Unlabeled synthetic peptide containing 3-(4-pyridyl)-alanine

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

96-well microplates (e.g., black plates for fluorescence assays)

-

Plate reader capable of detecting the label

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the target protein in the assay buffer.

-

Prepare a stock solution of the labeled reference peptide.

-

Prepare serial dilutions of the unlabeled test peptide (containing 3-(4-pyridyl)-alanine) in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the target protein to each well.

-

Add a fixed concentration of the labeled reference peptide to each well.

-

Add the serial dilutions of the unlabeled test peptide to the wells. Include control wells with no unlabeled peptide (maximum binding) and wells with a large excess of unlabeled reference peptide (non-specific binding).

-

-

Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium (typically 1-4 hours).

-

Detection:

-

Measure the signal (e.g., fluorescence polarization, fluorescence intensity) in each well using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (wells with no protein).

-